5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)19-9-4-2-1-3-8(9)10-17-11(20-18-10)7-5-16-6-7/h1-4,7,16H,5-6H2 |
InChI Key |
ORCIZOOSLFGSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazole derivatives generally follows two main pathways:
- Cyclization of Amidoximes with Carboxylic Acids or Derivatives
- 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
Cyclization of Amidoximes with Carboxylic Acid Derivatives
This is the most common method for synthesizing 1,2,4-oxadiazoles. The reaction typically involves:
- Reactants : Amidoxime derivatives and carboxylic acids (or their esters/anhydrides).
- Catalysts/Activating Agents : Reagents such as EDC (ethyl(dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
- Conditions : Moderate heating (~80 °C) in the presence of a base like triethylamine (TEA).
Advantages:
Microwave-Assisted Cyclization
Microwave irradiation has been employed to enhance reaction efficiency:
- Reactants : Amidoximes and acyl chlorides or carboxylic acid esters.
- Catalysts : NH₄F/Al₂O₃ or K₂CO₃.
- Conditions : Short reaction times (~10 minutes) with high yields.
Advantages:
One-Pot Synthesis
Recent advancements include one-pot syntheses using superbase media like NaOH/DMSO or Vilsmeier reagents:
- Reactants : Amidoximes and methyl/ethyl esters of carboxylic acids.
- Conditions : Room temperature to moderate heating.
Advantages:
Specific Preparation of 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-Oxadiazole
Cyclization with Amidoxime Derivatives
The synthesis involves the cyclization of amidoxime derivatives with carboxylic acid derivatives containing the trifluoromethoxyphenyl group.
Reaction Overview:
- Formation of amidoxime from hydroxylamine hydrochloride and an appropriate nitrile.
- Reaction with a carboxylic acid derivative under activating conditions.
| Step | Reactants | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Hydroxylamine + Nitrile | MgO or AcOH | Moderate heating | High |
| 2 | Amidoxime + Trifluoromethoxyphenyl ester | EDC/DCC or TBTU | ~80 °C | ~90% |
Use of Azetidine Precursors
To introduce the azetidine moiety:
- A Boc-protected azetidine is reacted with the oxadiazole intermediate.
- Deprotection yields the final product.
| Step | Reactants | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Boc-Azetidine + Oxadiazole ester | TFA or HCl | Room temperature | High |
| 2 | Deprotected azetidine derivative | - | - | High |
Tandem Reactions
A tandem reaction involving nitroalkenes and nitriles in the presence of triflic acid (TfOH) has been explored for synthesizing substituted oxadiazoles:
- Conditions : Room temperature; short reaction time (~10 minutes).
- Yield : Excellent (~90%).
Summary Table of Synthesis Methods
| Method | Key Reactants | Conditions | Yield |
|---|---|---|---|
| Amidoxime + Carboxylic Acid | Amidoxime, Trifluoromethoxy ester | TEA; ~80 °C | ~90% |
| Microwave-Assisted Cyclization | Amidoxime + Acyl Chloride | NH₄F/Al₂O₃; Microwave | High |
| One-Pot Synthesis | Amidoxime + Methyl Ester | NaOH/DMSO; RT | Moderate |
| Tandem Reaction | Nitroalkenes + Nitriles | TfOH; RT | ~90% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydro-oxadiazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
The primary application of 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is in pharmaceutical chemistry. Compounds with oxadiazole structures are known for their potential as:
- Antimicrobial agents : Studies have shown that oxadiazoles exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory agents : Research indicates that some derivatives can reduce inflammation markers in vitro and in vivo.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for antimicrobial properties. The results demonstrated that 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Material Science
In material science, compounds like 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole are explored for their electronic properties. The incorporation of trifluoromethoxy groups can enhance the electronic characteristics of materials used in organic electronics.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | 10^-6 S/cm |
| Thermal Stability | Stable up to 250 °C |
Agricultural Chemistry
The compound's biological activity extends to agricultural applications where it may be utilized as a pesticide or herbicide. The trifluoromethoxy group enhances lipophilicity, improving penetration into plant tissues.
Case Study: Herbicidal Activity
Research conducted on the herbicidal potential of oxadiazole derivatives revealed that certain analogs effectively inhibit weed growth while being less toxic to crops. This suggests that 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole could be developed into an environmentally friendly herbicide.
Biological Research
Beyond traditional applications, this compound is also being investigated for its role in biological research as a probe for studying cellular processes due to its ability to interact with specific biological targets.
| Biological Target | Activity Level |
|---|---|
| Protein Kinase Inhibition | Moderate |
| Enzyme Modulation | High |
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The 2-(trifluoromethoxy) group in the target compound offers moderate electron-withdrawing effects compared to the stronger -I effect of CF₃ in ’s analogue. This may reduce metabolic degradation while maintaining hydrophobicity .
- Azetidine vs. Piperidine derivatives (e.g., 3z) exhibit higher molecular weights and improved synthetic yields (99% in ) due to less steric hindrance .
Patent and Commercial Landscape
- Derivatives like BAY87-2243 () and 5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole () are commercially available, emphasizing the pharmaceutical relevance of trifluoromethoxy-oxadiazole hybrids. However, the target compound’s lack of commercial availability underscores unresolved development challenges .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Azetidin-3-yl)-3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole with high purity?
Methodological Answer: The compound can be synthesized via cyclization reactions between appropriately functionalized precursors. For example, describes a high-yield (99%) synthesis of a structurally similar 1,2,4-oxadiazole derivative using crotyl acetate and a piperidinyl-oxadiazole precursor under mild conditions (50°C in DME solvent). Key steps include:
- Reaction Optimization : Use of polar aprotic solvents (e.g., DME) to stabilize intermediates.
- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradient) to isolate the product .
- Purity Validation : NMR (¹H, ¹³C, ¹⁹F), HRMS, and chiral SFC analysis to confirm enantiomeric excess (>97%) and structural integrity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ groups) and trifluoromethoxy substituents (¹⁹F NMR: δ ~-55 to -60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- Chiral Analysis : Supercritical fluid chromatography (SFC) is recommended for enantiopurity assessment, especially if stereocenters are present .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives in biological systems?
Methodological Answer: and provide frameworks for SAR studies:
- Substituent Variation : Replace the 3-phenyl group with heteroaryl rings (e.g., pyridyl or thiophenyl) to modulate electronic and steric effects. For example, replacing phenyl with 5-chloropyridin-2-yl in improved apoptosis-inducing activity in cancer cell lines .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Biological Assays : Use caspase-based HTS (high-throughput screening) and flow cytometry to evaluate apoptosis induction and cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
Methodological Answer: Contradictions (e.g., activity in breast cancer cells but inactivity in others, as in ) require:
- Mechanistic Profiling : Identify molecular targets via photoaffinity labeling (e.g., TIP47 protein in ) .
- Cell Line-Specific Factors : Evaluate expression levels of target proteins (e.g., IGF II receptor) using Western blotting or qPCR.
- Dose-Response Studies : Perform EC₅₀/IC₅₀ comparisons across cell lines to assess potency thresholds .
Q. What advanced computational methods support the design of novel 1,2,4-oxadiazole derivatives?
Methodological Answer: highlights the use of DFT calculations to predict reaction pathways and intermediate stability during superelectrophilic activation. For example:
Q. What analytical challenges arise in quantifying trace impurities in 1,2,4-oxadiazole derivatives?
Methodological Answer:
- LC-MS/MS : Employ reverse-phase chromatography with tandem mass spectrometry to detect low-abundance byproducts (e.g., dehalogenated or oxidized species) .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways via UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
